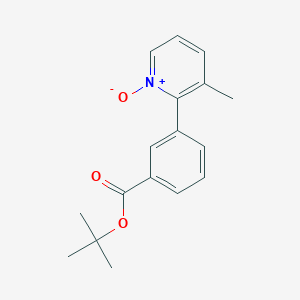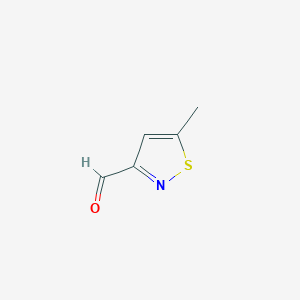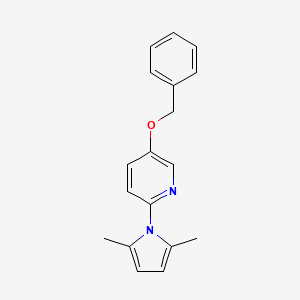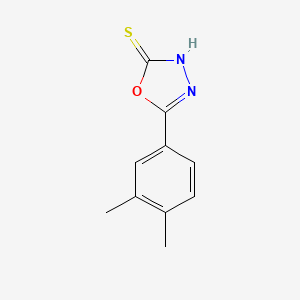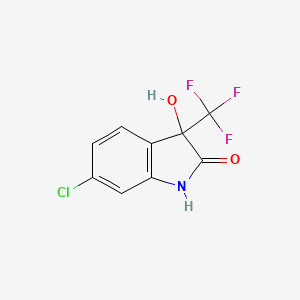![molecular formula C10H13NO4S B3080437 Methyl 4-[(methylsulfamoyl)methyl]benzoate CAS No. 1083378-91-9](/img/structure/B3080437.png)
Methyl 4-[(methylsulfamoyl)methyl]benzoate
Overview
Description
“Methyl 4-[(methylsulfamoyl)methyl]benzoate” is an organic compound with the CAS Number: 1083378-91-9 . It has a molecular weight of 243.28 .
Molecular Structure Analysis
The InChI code for “Methyl 4-[(methylsulfamoyl)methyl]benzoate” is1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Industrial Application
Methyl 4-[(methylsulfamoyl)methyl]benzoate is an important intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of Tianeptine, starting from 4-Amino-methylbenzene-2-sulfonic acid through a series of reactions including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This process has been optimized for industrial production due to its higher yield and lower cost. The structure of the product is confirmed using techniques like IR, MS, and 1H-NMR (Yang Jian-she, 2009).
Chemical Reactions and Catalysis
Methyl benzoate, closely related to Methyl 4-[(methylsulfamoyl)methyl]benzoate, demonstrates significant reactivity in various chemical reactions. For instance, it has been shown to react with aromatic compounds under the catalysis of trifluoromethanesulfonic acid, yielding benzophenone derivatives. This reaction exemplifies the compound's versatility in Friedel–Crafts acylation reactions (Jeongsug Hwang, G. Prakash, G. Olah, 2000).
Larvicidal Activity
In the field of entomology, derivatives of methyl benzoate have been explored for their potential use in pest control. For example, Methyl benzoate has been found to possess larvicidal activity against mosquitoes, suggesting its potential application in environmentally friendly mosquito control methods. This discovery is significant in the context of public health and pest management (M. Mostafiz, Ji-hyoung Ryu, A. Akintola, Kwang-Shik Choi, U. Hwang, E. Hassan, Kyeong‐Yeoll Lee, 2022).
properties
IUPAC Name |
methyl 4-(methylsulfamoylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHFIWZSEIJVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)


